molecular formula C12H24N2O3 B12998037 tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12998037
M. Wt: 244.33 g/mol
InChI Key: HOLKRUPPRSGRHS-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate is a sophisticated piperidine derivative designed for advanced pharmaceutical research and development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and a methylamino functional group, makes it a highly versatile building block for constructing complex bioactive molecules. Piperidine scaffolds are of paramount importance in medicinal chemistry, frequently serving as key components in drug candidates . Specifically, this compound is a functionalized piperidine, closely related to intermediates used in the development of quinolone antibacterial agents . The methoxyimino group on the piperidine ring is a recognized critical feature for the biological activity of these antibiotics, as it is a known precursor for novel C-7 substituents that enhance potency . Furthermore, piperidine derivatives incorporating similar protected amino and ether functionalities are extensively utilized in the synthesis of potential therapeutics targeting a range of diseases. Research indicates that such structures are investigated as core components for inhibitors of significant biological targets, such as the NLRP3 inflammasome, a complex implicated in a wide array of inflammatory diseases . Additionally, analogous N-substituted piperidines are explored in the design of agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for metabolic disorders such as type 2 diabetes . The strategic substitution pattern on this piperidine core provides multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and fine-tune the properties of lead compounds. This reagent is intended for Research Use Only and is a valuable asset for chemists working in drug discovery, particularly in the fields of infectious disease, immunology, and metabolic disorder research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLKRUPPRSGRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is a common intermediate used in the preparation of related piperidine derivatives and can be prepared in optically active form by resolution methods.
  • The methylamino group is typically introduced via reductive amination or nucleophilic substitution on a suitable precursor.
  • The methoxy group can be introduced by nucleophilic substitution or methylation of a hydroxy precursor.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Optical Resolution of 3-methyl-4-oxopiperidine Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is optically resolved to obtain the desired enantiomer Use of chiral resolving agents and bases Enhances stereochemical purity, important for biological activity
2. Conversion to 3-methoxy derivative Reaction of the 3-hydroxy or 3-oxo intermediate with methylating agents (e.g., methyl iodide or dimethyl sulfate) Base (e.g., K2CO3), polar aprotic solvents, controlled temperature Introduces the methoxy group at the 3-position
3. Introduction of methylamino group at 4-position Reductive amination of 4-oxo intermediate with methylamine or nucleophilic substitution Reducing agents like NaBH3CN or catalytic hydrogenation Selective amination to install methylamino group
4. Boc protection of piperidine nitrogen Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base Solvents like dichloromethane, mild base (e.g., triethylamine) Protects nitrogen for further synthetic steps

Alternative Synthetic Approaches

  • Direct multi-component synthesis : Some methods employ multi-component reactions combining piperidine ring formation and functionalization in fewer steps, but these require optimization to avoid side reactions.
  • Flow chemistry : Continuous flow methods have been explored for scale-up and safer handling of reactive intermediates, especially for hazardous steps like nitration or oxidation.

Reaction Conditions and Optimization

  • Temperature : Typically maintained between 0°C to room temperature during sensitive steps like methylation and reductive amination to control selectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions; dichloromethane is preferred for Boc protection.
  • Bases : Mild bases such as triethylamine or potassium carbonate are used to neutralize acids formed during reactions.
  • Purification : Flash chromatography and recrystallization are standard to achieve ≥99% purity.

Research Findings and Industrial Relevance

  • The patent US11254641B2 describes a scalable, high-yield process for optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is a close precursor to the target compound. This method includes racemization and recycling steps to maximize yield and reduce reagent loss, highlighting industrial applicability.
  • Chemical suppliers emphasize the compound’s stability, purity, and suitability as a pharmaceutical intermediate, with specifications such as ≥99% purity, low water content, and compliance with ICH guidelines for residual solvents and heavy metals.
  • Ongoing research focuses on optimizing reaction steps to improve stereochemical control and yield, as well as exploring biological activity related to the methylamino substitution.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield & Purity Notes
Optical resolution of racemate Chiral resolving agents, base Room temp, solvent-dependent High yield, high enantiomeric excess Enables stereochemical purity
Methoxy group introduction Methyl iodide, base (K2CO3) 0–25°C, polar aprotic solvent Moderate to high yield Requires careful control to avoid overalkylation
Methylamino group installation Methylamine, NaBH3CN Mild reducing conditions, room temp High yield, selective amination Reductive amination preferred for selectivity
Boc protection Di-tert-butyl dicarbonate, triethylamine Room temp, DCM solvent Quantitative yield Protects nitrogen for further synthesis

Chemical Reactions Analysis

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate lie in its potential therapeutic roles:

Neurological Disorders

Research indicates that this compound may interact with neurotransmitter receptors, making it a candidate for developing treatments for conditions such as:

  • Depression
  • Anxiety
  • Schizophrenia

Initial binding studies suggest that it may exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. However, comprehensive studies are required to elucidate its specificity and efficacy compared to existing pharmacological agents.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Binding Affinity Studies : Initial research demonstrated that the compound interacts with various receptors associated with mood disorders, although detailed binding profiles are still pending further investigation.
  • Pharmacokinetic Studies : Due to its high lipophilicity, the compound shows promising results in terms of gastrointestinal absorption, suggesting favorable pharmacokinetic properties for oral administration.
  • Comparative Studies : When compared to structurally similar compounds, such as tert-butyl 4-(methylamino)piperidine-1-carboxylate and others, tert-butyl 3-methoxy exhibits unique biological activity profiles that warrant further exploration.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate with analogous piperidine derivatives from the evidence, focusing on substituents, synthesis, and applications:

Compound Name Substituents Key Functional Groups Synthesis Highlights Applications/Properties References
Target compound : this compound 3-methoxy, 4-methylamino Ether, secondary amine Not explicitly described; inferred use of Boc protection and alkylation/amination steps Hypothetical use in drug discovery or chromatography due to polar substituents
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate 3-methyl(pyrimidoindolyl)amino Heterocyclic amine Two-step synthesis: Boc-protected intermediate + DIPEA/DMF-mediated coupling Chiral stationary phase in (U)HPLC; enhanced selectivity for enantiomers
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridin-3-yl Aromatic amine, pyridine Not detailed Unclassified GHS hazard profile; potential research chemical or intermediate
tert-Butyl 3-[N-(tert-Boc)-methylamino]-4-methoxyimino-piperidine-1-carboxylate 3-Boc-methylamino, 4-methoxyimino Protected amine, oxime Multi-step synthesis with X-ray crystallography validation Structural studies (e.g., conformation analysis via SHELX-refined crystallography )
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(2-hydroxyethyl), 4-methyl Alcohol, branched alkyl Not detailed Hydrophilic derivative; potential solubility modulator in formulations

Key Structural and Functional Differences

Substituent Position and Reactivity: The target compound’s 3-methoxy and 4-methylamino groups contrast with analogs bearing pyridinyl (), oxime (), or hydroxyethyl () substituents. These differences impact polarity and hydrogen-bonding capacity, with the target likely exhibiting moderate basicity from the methylamino group compared to the aromatic pyridine in .

Synthetic Strategies :

  • Boc protection is ubiquitous across analogs (e.g., ), but coupling reagents like DIPEA and solvents such as DMF are specific to ’s heterocyclic derivative .

Applications :

  • ’s compound demonstrates utility in HPLC stationary phases due to its chiral heterocyclic amine, whereas hydroxyethyl derivatives () may prioritize solubility over selectivity .

Research Findings and Implications

  • Crystallography : Compounds like those in –7 were structurally validated via X-ray diffraction using SHELX software, highlighting the importance of crystallography in confirming piperidine conformations .
  • Toxicity and Safety : The pyridinyl derivative () lacks GHS classification, suggesting lower acute toxicity compared to reactive intermediates .

Biological Activity

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, also known by its CAS number 139290-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4} with a molecular weight of 272.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a methoxy group, and a methylamino group, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on structurally similar compounds have shown that modifications at the piperidine nitrogen can significantly affect potency against targets such as glycogen synthase kinase 3 beta (GSK-3β) . The presence of the methylamino group is believed to enhance interaction with biological targets due to its electron-donating properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising inhibitory activity against various enzymes. For example, derivatives of piperidine compounds have shown significant inhibition of GSK-3β, which is implicated in several neurodegenerative diseases . The IC50 values reported for similar compounds range from 360 nM to 480 nM, indicating potent activity.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines, including human lung fibroblast (MRC-5) and breast adenocarcinoma (MCF-7) cells. Results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of bulky substituents on the piperidine nitrogen can lead to decreased potency. Conversely, smaller aliphatic groups tend to retain or enhance activity. A systematic exploration of different substituents has been documented, highlighting the importance of steric and electronic factors in modulating biological activity .

CompoundIC50 (nM)Target
Compound A360GSK-3β
Compound B480GSK-3β
This compoundTBDTBD

Case Studies

Several studies have focused on the biological evaluation of related piperidine derivatives:

  • GSK-3β Inhibition : A study evaluated multiple derivatives where modifications at the nitrogen atom resulted in varying degrees of GSK-3β inhibition. The most effective compounds were those retaining smaller substituents while maintaining the core piperidine structure .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar compounds against oxidative stress in neuronal cell lines, suggesting that these derivatives could be beneficial in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis : Start with functionalization of the piperidine ring. For example, introduce the methylamino group via reductive amination (using NaBH₃CN or H₂/Pd-C) and protect the amine with a tert-butoxycarbonyl (Boc) group. Methoxy groups can be added via nucleophilic substitution (e.g., using methyl iodide under basic conditions) .
  • Yield optimization : Control reaction temperature (e.g., 0–25°C for sensitive intermediates), use anhydrous solvents (DMF, THF), and monitor progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, methylamino at C4). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

  • Protocols :

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Troubleshooting steps :

  • Solvent effects : Use deuterated DMSO or CDCl₃ to stabilize conformational isomers.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • Comparative analysis : Synthesize and characterize analogs (e.g., tert-butyl 4-methylpiperidine derivatives) to benchmark spectral patterns .

Q. What experimental strategies elucidate the role of the methylamino group in modulating reactivity or biological activity?

  • Approaches :

  • Structure-activity relationship (SAR) : Synthesize analogs with ethylamino or dimethylamino groups and compare reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
  • Computational modeling : Use DFT calculations (Gaussian, ORCA) to analyze electronic effects of the methylamino group on nucleophilicity or hydrogen-bonding capacity .
  • Kinetic studies : Monitor reaction rates (e.g., Boc deprotection with TFA) to assess steric/electronic contributions of the substituent .

Q. How can researchers address unexpected by-products (e.g., Boc cleavage or methoxy displacement) during synthesis?

  • Mitigation strategies :

  • Condition screening : Test milder bases (K₂CO₃ vs. NaOH) to avoid hydrolysis. Use Boc-protecting group alternatives (e.g., Fmoc) for acid-sensitive intermediates .
  • By-product identification : Employ LC-MS or GC-MS to trace side products. Optimize quenching steps (e.g., slow addition to cold aqueous solutions) to minimize degradation .

Q. What methodologies validate the compound’s stability under varying pH or temperature conditions?

  • Stability assays :

  • Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC and identify products using HRMS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures. Use DSC to study phase transitions and hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.